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Abstract
Roxadustat (FG-4592), a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-

PH) inhibitor, is primarily developed for the treatment of anemia associated with chronic kidney

disease (CKD). By stabilizing HIF-α, Roxadustat mimics the body's response to hypoxia,

leading to increased endogenous erythropoietin production and improved iron metabolism.

However, the systemic stabilization of HIF, a master regulator of oxygen homeostasis,

inevitably leads to a wide range of physiological effects beyond erythropoiesis. This technical

guide delves into the preclinical evidence of Roxadustat's off-target effects, providing a

comprehensive overview of its impact on fibrosis, angiogenesis, inflammation, and lipid

metabolism. Detailed experimental protocols, quantitative data summaries, and signaling

pathway diagrams are presented to offer a thorough resource for the scientific community.

Introduction
Roxadustat's mechanism of action, the inhibition of prolyl hydroxylase domain enzymes

(PHDs), prevents the degradation of HIF-α subunits (HIF-1α and HIF-2α).[1][2] This leads to

the accumulation of HIF-α and its translocation to the nucleus, where it dimerizes with HIF-β

and initiates the transcription of a broad array of genes. While the intended therapeutic effect is

the upregulation of erythropoietin, this mode of action inherently influences numerous other
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cellular processes. Understanding these off-target effects is crucial for a complete safety and

efficacy profile of Roxadustat and for exploring its potential therapeutic applications in other

disease contexts. This guide summarizes key preclinical findings, focusing on the molecular

mechanisms and experimental evidence of Roxadustat's activities beyond anemia correction.

Off-Target Effects on Fibrosis
Preclinical studies have consistently demonstrated that Roxadustat can modulate fibrotic

processes in various organs, including the lungs, kidneys, and peritoneum. The primary

mechanism appears to be the interference with the Transforming Growth Factor-β1 (TGF-

β1)/Smad signaling pathway, a central mediator of fibrosis.

Pulmonary Fibrosis
In a mouse model of bleomycin-induced pulmonary fibrosis, Roxadustat administration was

shown to ameliorate lung fibrosis.[1][3] This was evidenced by a reduction in the pathology

score and decreased collagen deposition in the lung tissue.[1][3] In vitro studies using L929

mouse fibroblasts stimulated with cobalt chloride (a hypoxia mimetic) also showed that

Roxadustat inhibited cell proliferation and the production of key fibrotic markers.[1]

Renal Fibrosis
The effect of Roxadustat on renal fibrosis is complex and appears to be dose- and time-

dependent.[4] Some studies suggest a protective role, with Roxadustat attenuating renal

fibrosis in models of unilateral renal ischemia-reperfusion injury and folic acid-induced acute

kidney injury.[4] The proposed mechanism involves the inhibition of the TGF-β1/Smad3

pathway in renal tubular epithelial cells.[2][5] However, other studies have indicated that high

doses of Roxadustat might initially promote the expression of pro-fibrotic genes.[4] Another

identified mechanism for the amelioration of tubulointerstitial fibrosis is the Roxadustat-
mediated promotion of intact fibroblast growth factor 23 (iFGF23) cleavage through the

transcriptional activation of the Furin enzyme, which in turn inhibits the iFGF23-WNT5A

signaling pathway.[6]

Peritoneal Fibrosis
In a mouse model of peritoneal dialysis-related peritoneal fibrosis, Roxadustat was found to

alleviate peritoneal thickening and reduce inflammation.[7] It also inhibited the epithelial-
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mesenchymal transition (EMT), a key process in fibrosis, in TGF-β1-induced mesothelial cells.

[7]

Quantitative Data on Anti-Fibrotic Effects
Model System

Key Fibrotic
Markers

Roxadustat
Treatment

Quantitative
Effect

Reference(s)

Bleomycin-

induced

pulmonary

fibrosis (mice)

Collagen I,

Collagen III, α-

SMA, CTGF, p-

Smad3

Intraperitoneal

injection

Significant

reduction in

expression

compared to the

bleomycin group.

[1][3]

CoCl₂-stimulated

L929 mouse

fibroblasts

Cell Proliferation,

Collagen I,

Collagen III, α-

SMA

In vitro treatment

Inhibition of

proliferation and

reduced

production of

fibrotic markers.

[1]

Hypoxia-induced

NRK-52E rat

renal tubular

epithelial cells

α-SMA, Collagen

I, CTGF, p-

Smad3

3 µM in vitro

Significant

inhibition of

hypoxia-induced

increased

expression.

[2][5]

Peritoneal

dialysis-induced

peritoneal

fibrosis (mice)

Fibronectin,

Collagen I, α-

SMA, E-cadherin

Intraperitoneal

injection

Decreased

expression of

fibrotic markers

and increased

expression of the

epithelial marker.

[7]

Folic acid-

induced acute

kidney injury

(mice)

Fibronectin

10 mg/kg

intraperitoneal

injection

Significant

reduction in

expression.

[8]

Signaling Pathway: Roxadustat in Fibrosis
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Roxadustat's Anti-Fibrotic Mechanism via TGF-β/Smad Pathway

Roxadustat

TGF-β1

Inhibits

p-Smad3

Activates

Nucleus

Translocates to

Transcription of
Fibrotic Genes

(Collagen, α-SMA, CTGF)

Promotes

Fibrosis

Click to download full resolution via product page

Caption: Roxadustat inhibits the TGF-β1/p-Smad3 signaling pathway to reduce fibrosis.
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Off-Target Effects on Angiogenesis
Roxadustat's ability to stabilize HIF-1α directly impacts angiogenesis, primarily through the

upregulation of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.

Promotion of Angiogenesis
In preclinical models of diabetes, Roxadustat has been shown to accelerate cutaneous wound

healing by promoting angiogenesis.[9] This effect is attributed to the activation of the HIF-

1α/VEGF/VEGFR2 signaling pathway.[9] Studies in neonatal mice with hyperoxia-induced lung

injury also demonstrated that Roxadustat promoted alveolar normalization and angiogenesis

by upregulating HIF-1α, VEGF, and endothelial nitric oxide synthase (eNOS).[4]

Context-Dependent Effects on Angiogenesis
The pro-angiogenic effects of Roxadustat are context-dependent. While beneficial in wound

healing and tissue repair, the potential for promoting pathological angiogenesis is a concern.

However, in a mouse model of oxygen-induced retinopathy, Roxadustat was found to prevent

pathological retinal angiogenesis.[10] The study suggested that Roxadustat primarily

upregulates HIF-1α in retinal tissue, with only a modest increase in HIF-2α, a key mediator of

pathological angiogenesis in the retina.[10]

Quantitative Data on Pro-Angiogenic Effects
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Model System
Key
Angiogenic
Markers

Roxadustat
Treatment

Quantitative
Effect

Reference(s)

Streptozotocin-

induced diabetic

rats (wound

healing)

VEGF, VEGFR2
Topical

application

Upregulation of

HIF-

1α/VEGF/VEGF

R2 signaling and

accelerated

wound healing.

[9]

Human Umbilical

Vein Endothelial

Cells (HUVECs)

Angiogenic

activity
In vitro treatment

Promoted

angiogenic

activity.

[9]

Hyperoxia-

induced lung

injury (newborn

mice)

HIF-1α, VEGF,

eNOS

Intraperitoneal

injection

Upregulated

expression,

promoting

alveolar

normalization

and

angiogenesis.

[4]

Oxygen-induced

retinopathy

(mice)

Retinal

neovascularizatio

n

Intraperitoneal

injection

Prevention of

oxygen-induced

retinopathy

without

promoting

pathological

angiogenesis.

[10]

Signaling Pathway: Roxadustat in Angiogenesis
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Roxadustat's Pro-Angiogenic Mechanism via HIF-1α/VEGF Pathway

Roxadustat

PHD Enzymes
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VEGF
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General Experimental Workflow for Preclinical Evaluation of Roxadustat's Off-Target Effects

In Vitro Studies In Vivo Studies

Cell Culture
(e.g., Fibroblasts, Endothelial Cells,

Renal Tubular Cells)

Stimulation with
Pro-fibrotic/Pro-angiogenic/

Pro-inflammatory agents

Roxadustat Treatment
(Dose-response)

Analysis:
- Cell Viability/Proliferation

- Western Blot
- qPCR

- Immunofluorescence

Animal Model of Disease
(e.g., Bleomycin-induced fibrosis,

Diabetic wound healing)

Roxadustat Administration
(Route, Dose, Duration)

Tissue/Blood Sample Collection

Analysis:
- Histology

- Immunohistochemistry
- Biochemical Assays

- Gene Expression Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Roxadustat attenuates experimental pulmonary fibrosis in vitro and in vivo - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. europeanreview.org [europeanreview.org]

3. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10761877?utm_src=pdf-body-img
https://www.benchchem.com/product/b10761877?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/32534005/
https://pubmed.ncbi.nlm.nih.gov/32534005/
https://www.europeanreview.org/wp/wp-content/uploads/11370-11382.pdf
https://www.researchgate.net/publication/342086311_Roxadustat_attenuates_experimental_pulmonary_fibrosis_in_vitro_and_in_vivo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]

5. Roxadustat protects rat renal tubular epithelial cells from hypoxia-induced injury through
the TGF-β1/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

6. The Roxadustat (FG-4592) ameliorates tubulointerstitial fibrosis by promoting intact
FGF23 cleavage - PMC [pmc.ncbi.nlm.nih.gov]

7. Investigating the therapeutic effects and mechanisms of Roxadustat on peritoneal fibrosis
Based on the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Roxadustat (FG-4592) Facilitates Recovery From Renal Damage by Ameliorating
Mitochondrial Dysfunction Induced by Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

9. Roxadustat promotes angiogenesis through HIF-1α/VEGF/VEGFR2 signaling and
accelerates cutaneous wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

10. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

To cite this document: BenchChem. [Unraveling the Off-Target Activities of Roxadustat in
Preclinical Settings: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10761877#exploring-the-off-target-effects-of-
roxadustat-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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